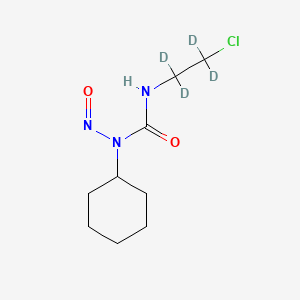
Oxethazaine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxethazaine-d6 is a deuterated form of oxethazaine, a potent local anesthetic. The compound is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the original oxethazaine molecule. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug, as deuterium can provide insights into the behavior of the compound in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxethazaine-d6 typically involves the incorporation of deuterium into the oxethazaine molecule. One common method is the hydrogen-deuterium exchange reaction, where oxethazaine is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle the high pressures and temperatures required for the hydrogen-deuterium exchange. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
Oxethazaine-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to its amine form.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the this compound molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
Oxethazaine-d6 has several applications in scientific research:
Pharmacokinetics: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of oxethazaine in biological systems.
Metabolic Pathways: Researchers use this compound to trace metabolic pathways and identify metabolites.
Drug Development: The compound is used in the development of new anesthetics and analgesics.
Analytical Chemistry: This compound serves as an internal standard in mass spectrometry and other analytical techniques
Mécanisme D'action
Oxethazaine-d6 exerts its effects by inhibiting gastric acid secretion and providing a local anesthetic effect on the gastric mucosa. The compound achieves this by blocking sodium channels in the neuronal cell membrane, preventing the initiation and transmission of nerve impulses. This action results in a reversible loss of sensation and provides prompt and prolonged relief of pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Procaine: An older local anesthetic with a shorter duration of action compared to oxethazaine.
Bupivacaine: A long-acting local anesthetic used in surgical procedures
Uniqueness of Oxethazaine-d6
This compound is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. Additionally, oxethazaine is one of the few local anesthetics that remains effective in low pH environments, making it particularly useful for treating conditions like gastritis and peptic ulcers .
Propriétés
Numéro CAS |
1346603-51-7 |
|---|---|
Formule moléculaire |
C28H41N3O3 |
Poids moléculaire |
473.691 |
Nom IUPAC |
2-[2-hydroxyethyl-[2-[(2-methyl-1-phenylpropan-2-yl)-(trideuteriomethyl)amino]-2-oxoethyl]amino]-N-(2-methyl-1-phenylpropan-2-yl)-N-(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3/i5D3,6D3 |
Clé InChI |
FTLDJPRFCGDUFH-SCPKHUGHSA-N |
SMILES |
CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2 |
Synonymes |
2,2’-[(2-Hydroxyethyl)imino]bis[N-(α,α-dimethylphenethyl)-N-(methyl-d3)acetamide]; 2-Di[N-(methyl-d3)-N-phenyl-tert-butyl-carbamoylmethyl]aminoethanol; Betalgil-d6; FH 099-d6; Mucoxin-d6; Oxaine-d6; Oxetacaine-d6; Storocain-d6; Storocaine-d6; Topicai |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,5-Dimethyl-3,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B585627.png)






